Luvadaxistat

Descripción general

Descripción

Luvadaxistat, también conocido como TAK-831, es un inhibidor novedoso, altamente potente y selectivo de la D-aminoácido oxidasa. Este compuesto se ha desarrollado para aumentar los niveles de D-serina, un coagonista del receptor N-metil-D-aspartato, en el cerebro, plasma y líquido cefalorraquídeo. This compound se está investigando principalmente por sus posibles efectos terapéuticos en el tratamiento de los déficits cognitivos asociados con la esquizofrenia y la ataxia de Friedreich .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de luvadaxistat implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar el rendimiento y la pureza deseados del producto .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se amplía para satisfacer la demanda de ensayos clínicos y el posible uso terapéutico. El proceso implica medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Luvadaxistat experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Cognitive Impairment Associated with Schizophrenia

Luvadaxistat has been primarily evaluated for its effects on cognitive impairment associated with schizophrenia. The INTERACT study , a Phase II randomized, placebo-controlled trial, aimed to assess the efficacy and safety of this compound in patients with persistent negative symptoms of schizophrenia.

- Primary Endpoint : The study did not demonstrate a significant improvement in negative symptoms as measured by the Positive and Negative Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS) across any dosing group compared to placebo .

- Secondary Endpoints : However, significant improvements were noted in cognitive assessment scores:

The results suggest that while this compound may not effectively address negative symptoms, it holds promise for enhancing cognitive performance in schizophrenia patients.

Neurophysiological Outcomes

Further investigations into neurophysiological outcomes revealed that this compound significantly improved mismatch negativity (MMN), an event-related potential linked to auditory processing and cognitive function. The changes in MMN amplitude were statistically significant for the 50 mg dose compared to placebo .

Applications in Friedreich Ataxia

This compound has also been explored for its potential benefits in treating Friedreich ataxia, a rare genetic disorder characterized by progressive neurodegeneration and cardiomyopathy. A Phase II study evaluated its efficacy and safety:

- Study Design : Patients were randomized to receive either placebo or this compound at doses of 75 mg or 300 mg twice daily over 12 weeks.

- Primary Endpoint : The primary measure was the change from baseline on the nine-hole peg test (9-HPT), assessing manual dexterity .

- Results : The study found no statistically significant differences between the treatment groups and placebo regarding improvements in upper extremity function .

Despite being well tolerated with mild adverse events reported, this compound did not demonstrate efficacy for this condition.

Summary of Clinical Findings

| Study | Condition | Primary Endpoint | Results | Secondary Endpoints | Findings |

|---|---|---|---|---|---|

| INTERACT | Schizophrenia | PANSS NSFS | No significant improvement | BACS | Significant improvement (p = 0.031) |

| INTERACT | Schizophrenia | PANSS NSFS | No significant improvement | SCoRS | Significant improvement (p = 0.011) |

| Friedreich Ataxia Study | Friedreich Ataxia | 9-HPT | No significant difference from placebo | - | Safe and well tolerated |

Mecanismo De Acción

Luvadaxistat ejerce sus efectos inhibiendo la D-aminoácido oxidasa, una enzima responsable de la desaminación oxidativa de la D-serina. Al inhibir esta enzima, this compound aumenta los niveles de D-serina, que actúa como un coagonista en el receptor N-metil-D-aspartato. Esto mejora la activación de estos receptores, lo que lleva a una mejor plasticidad sináptica y función cognitiva .

Comparación Con Compuestos Similares

Compuestos similares

D-cicloserina: Otro compuesto que modula la actividad del receptor N-metil-D-aspartato, pero a través de un mecanismo diferente.

Benzoato de sodio: Un inhibidor de la D-aminoácido oxidasa con potencial terapéutico similar.

Iclepertin: Un compuesto novedoso que se está investigando para los déficits cognitivos en la esquizofrenia.

Singularidad de Luvadaxistat

This compound es único debido a su alta potencia y selectividad para la D-aminoácido oxidasa. Esta especificidad permite la modulación dirigida de los niveles de D-serina sin afectar otras vías, lo que lo convierte en un candidato prometedor para el tratamiento de los déficits cognitivos en los trastornos neuropsiquiátricos .

Actividad Biológica

Luvadaxistat, also known as TAK-831 or NBI-1065844, is an investigational compound that acts as a selective inhibitor of D-amino acid oxidase (DAAO). This enzyme is responsible for the metabolism of D-serine, a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors. The modulation of NMDA receptor activity is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in cognitive deficits and negative symptoms. This article reviews the biological activity of this compound, focusing on its effects on cognition, synaptic plasticity, and clinical outcomes based on recent studies.

This compound inhibits DAAO, leading to increased levels of D-serine in the brain and peripheral tissues. This elevation enhances NMDA receptor activation, which is crucial for synaptic plasticity and cognitive functions. The following table summarizes the key aspects of this compound's mechanism:

| Aspect | Detail |

|---|---|

| Target | D-amino acid oxidase (DAAO) |

| Substrate | D-serine |

| Effect | Increases D-serine levels, enhancing NMDA receptor function |

| Clinical Relevance | Potential treatment for cognitive impairment in schizophrenia |

Preclinical Studies

In preclinical models, this compound has demonstrated significant efficacy in improving cognitive functions related to schizophrenia. Notably, studies have shown that chronic administration leads to enhanced synaptic plasticity as evidenced by long-term potentiation (LTP) changes. Key findings from animal studies include:

- Increased D-serine Levels : this compound administration resulted in significant increases in D-serine levels in rodent brains, plasma, and cerebrospinal fluid .

- Cognitive Improvement : In various behavioral tests, including those assessing associative learning and social interaction, this compound improved performance deficits associated with cognitive impairments .

- Synaptic Plasticity Modulation : Electrophysiological recordings indicated enhanced synaptic transmission and LTP following treatment with this compound .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in humans:

- INTERACT Study : This Phase 2 trial demonstrated statistically significant improvements in cognitive measures using the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS) with a 50 mg dose of this compound .

- ERUDITE Study : A subsequent Phase 2 trial failed to replicate the cognitive improvements seen in INTERACT due to variability in cognitive measures across subjects. However, it did assess several biomarkers related to NMDA receptor function .

Summary of Clinical Findings

| Study | Dose (mg) | Cognitive Measures | Outcome |

|---|---|---|---|

| INTERACT | 50 | BACS, SCoRS | Statistically significant improvement |

| ERUDITE | 50 & 500 | Eyeblink Conditioning (EBC), MMN | No significant effect on EBC; nominally significant MMN improvement |

Case Studies

Recent case studies have highlighted individual responses to this compound treatment:

- In one case study involving a patient with schizophrenia, treatment with this compound led to noticeable improvements in social cognition and reduced negative symptoms over an eight-day period .

- Another patient demonstrated increased D-serine levels but did not show corresponding cognitive improvements on standardized tests, underscoring the variability in patient responses .

Propiedades

Número CAS |

1425511-32-5 |

|---|---|

Fórmula molecular |

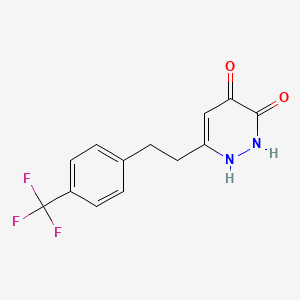

C13H11F3N2O2 |

Peso molecular |

284.23 g/mol |

Nombre IUPAC |

6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione |

InChI |

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20) |

Clave InChI |

QBQMUMMSYHUDFM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |

SMILES canónico |

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.